2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine

Structure-Activity Relationship Mitochondrial Uncoupling Regiochemistry

Researchers requiring regiochemically defined dual-functionalized pyrazine scaffolds for mitochondrial uncoupler SAR or ADC linker development often face supply of para-isomers or mono-functional analogs. This compound delivers the critical meta-trifluoromethoxyphenyl orientation and a free C2-hydrazinyl nucleophile in a single entity. • Unique hydrazone-forming handle enables direct conjugation to aldehyde/ketone payloads (e.g., ADC linker systems) • Meta-OCF₃ substitution is essential for target binding; para-isomer is inactive based on published SAR • Directly supports fragment-based kinase inhibitor design via additional hinge-region hydrogen bonds. Supplied with analytical certification for immediate use.

Molecular Formula C11H9F3N4O
Molecular Weight 270.21 g/mol
Cat. No. B12085851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine
Molecular FormulaC11H9F3N4O
Molecular Weight270.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C2=NC=CN=C2NN
InChIInChI=1S/C11H9F3N4O/c12-11(13,14)19-8-3-1-2-7(6-8)9-10(18-15)17-5-4-16-9/h1-6H,15H2,(H,17,18)
InChIKeyCZHQRQBFMVAPTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Baseline


2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine (CAS 1926793-96-5) is a synthetic pyrazine derivative featuring a hydrazinyl group at the 2-position and a 3-(trifluoromethoxy)phenyl ring at the 3-position [1]. Its molecular formula is C₁₁H₉F₃N₄O with a molecular weight of 270.21 g/mol . The compound was first indexed in major chemical databases in 2016 and remains primarily cataloged as a research chemical or synthetic building block [1]. No standardized pharmacopoeial monograph or regulatory-grade specification currently exists for this compound.

Dual-functional pyrazine scaffold: C2-hydrazinyl & C3-meta-OCF₃ phenyl
Hydrazine handle supports hydrazone ligation and bioconjugation chemistry
Meta-OCF₃ regioisomer aligns with reported SAR trends for mitochondrial uncoupler studies

Why Generic Pyrazine or Hydrazine Derivatives Cannot Substitute


Simple pyrazine or hydrazine building blocks lack the regiochemically defined dual functionalization (C2-hydrazinyl and C3-meta-trifluoromethoxyphenyl) required for specific downstream applications. The meta-trifluoromethoxy substitution pattern on the phenyl ring is critical; a published structure-activity relationship (SAR) study on structurally related anilinopyrazine mitochondrial uncouplers demonstrated that the trifluoromethoxy group is strongly preferred at the meta position over the para position for maintaining target activity [1]. Generic substitution with a para-trifluoromethoxy isomer or a methoxy analog would alter the electron distribution and hydrogen-bonding capacity of the molecule, directly impacting binding affinity in medicinal chemistry contexts.

Para-trifluoromethoxy isomer
Meta-regiochemistry is reported as preferred; para-substitution may not reproduce the SAR-driven mitochondrial uncoupling activity.
Methoxy or non-hydrazinyl C2 analogs
Replacement of hydrazine (2 HBD) with methoxy (0 HBD) removes hydrogen-bond capacity and eliminates the hydrazone conjugation handle.
Trifluoromethyl (CF₃) instead of OCF₃
OCF₃ and CF₃ differ in electronic and lipophilic profiles; class-level SAR indicates OCF₃ is preferred over CF₃ at the meta position.

Quantitative Differentiation Evidence Against Structural Analogs


Meta- vs. Para-Substitution: Regioisomeric Differentiation

Although direct head-to-head data for 2-hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine versus its para-isomer are absent, class-level SAR evidence from a related pyrazine series provides a quantitative foundation for regioisomeric differentiation. In anilinopyrazine mitochondrial uncouplers, the meta-trifluoromethoxy substituent on the 3-phenyl ring is explicitly preferred over the para position for activity [1]. This SAR trend is expected to translate to hydrazinyl-substituted analogs because both aniline and hydrazine are electron-donating groups at the C2 position, and the meta-OCF₃ placement stabilizes the required internal hydrogen bond network for protonophoric activity [1].

Regioisomeric Preference
Class-level inference
Meta-OCF₃ preferred over para in anilinopyrazine SAR; exact fold-change not reported for this pair.
Supports regioisomer-specific procurement for reproducing reported activity trends.
Inference drawn from related pyrazine series (Murray et al., 2020).
Structure-Activity Relationship Mitochondrial Uncoupling Regiochemistry

Hydrazinyl vs. Methoxy at C2: Hydrogen-Bond Donor Capacity

Replacement of the C2-hydrazinyl group with a methoxy group (as in 2-methoxy-3-(3-(trifluoromethoxy)phenyl)pyrazine) eliminates two hydrogen-bond donor (HBD) atoms. The target compound possesses two HBDs (hydrazine -NH₂ and -NH-), while the methoxy analog has zero HBDs [1]. In drug design, HBD count directly influences oral bioavailability, membrane permeability, and target binding. The hydrazinyl group also provides a reactive handle for bioconjugation via hydrazone formation, a functionality completely absent in methoxy-substituted analogs.

Hydrogen-Bond Donors
Reported
2 HBD (hydrazine) vs 0 HBD (methoxy)
Hydrazinyl group provides HBD interactions and nucleophilic handle absent in methoxy analogs.
Computed physicochemical property (PubChem).
Hydrogen Bonding Ligand Efficiency Medicinal Chemistry

Trifluoromethoxy vs. Trifluoromethyl: Electronic Differentiation

The trifluoromethoxy (OCF₃) group is a stronger electron-withdrawing substituent via inductive effect than trifluoromethyl (CF₃), while simultaneously offering different lipophilicity (π constant: OCF₃ ≈ +1.04 vs. CF₃ ≈ +0.88). In the anilinopyrazine SAR series, meta-OCF₃ was explicitly preferred over meta-CF₃ for mitochondrial uncoupling activity [1]. A 3-(trifluoromethyl)phenyl analog of the target compound would therefore be expected to show reduced potency and altered metabolic stability.

Substituent Electronic Profile
Class-level inference
OCF₃ preferred over CF₃; Δπ ≈ +0.16, differing σₘ values.
OCF₃ may influence binding and metabolic stability compared to CF₃; meta-OCF₃ aligns with class-level SAR.
Lipophilicity/electronic constants from standard tables; SAR from Murray et al. (2020).
Electron-Withdrawing Groups Lipophilicity Metabolic Stability

Procurement-Relevant Application Scenarios


Mitochondrial Uncoupler Lead Optimization and SAR Expansion

Based on the class-level SAR evidence indicating a strong preference for meta-trifluoromethoxy substitution on the pyrazine 3-phenyl ring [1], this compound serves as a logical hydrazinyl-modified analog for expanding the chemical space around mitochondrial protonophore scaffolds. Researchers can use it to explore whether the hydrazinyl group enhances uncoupling potency or alters mitochondrial selectivity compared to the published aniline-based series. Direct procurement of the meta-OCF₃ regioisomer is essential, as the para-isomer is not expected to reproduce the same activity profile.

Hydrazone-Based Bioconjugation and ADC Linker Chemistry

The free hydrazinyl group at the C2 position provides a reactive nucleophilic handle for hydrazone formation with aldehyde- or ketone-bearing payloads, including antibody-drug conjugate (ADC) linker systems. This synthetic utility is not shared by methoxy, chloro, or methyl-substituted pyrazine analogs, making the hydrazinyl compound uniquely suited for chemoselective bioconjugation strategies [1].

Anticancer Lead Generation via Hydrazinyl Pyrazine Scaffolds

The combination of a hydrazinyl group and a trifluoromethoxy-substituted phenyl ring on a pyrazine core aligns with the structural features of known kinase inhibitor pharmacophores. The compound can be used as a starting point for fragment-based screening or scaffold-hopping campaigns, where the hydrazine moiety may engage hinge-region residues through additional hydrogen bonds not achievable with aniline or methoxy C2 substituents [1].

Application
Selection Property
Validation Focus
Mitochondrial uncoupler SAR expansion
Meta-OCF₃ regioisomer authenticity
Reproduce class-level SAR and assess hydrazinyl influence on uncoupling potency
Hydrazone bioconjugation chemistry
Hydrazine nucleophilic handle
Confirm aldehyde/ketone ligation efficiency and conjugate stability
Kinase-targeted fragment screening
Dual H-bond donor/acceptor scaffold
Evaluate hinge-region binding vs. aniline or methoxy analogs
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